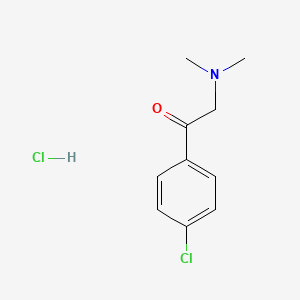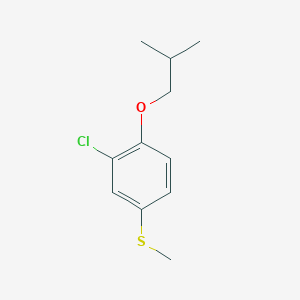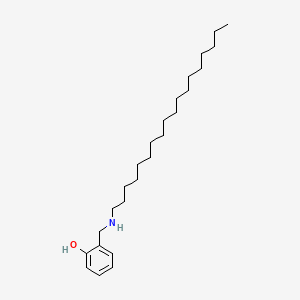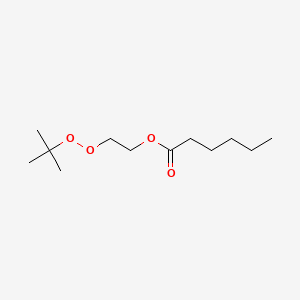
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester is an organic compound with the molecular formula C10H20O4. It is an ester derivative of hexanoic acid, characterized by the presence of a tert-butyl group and an ethyl ester linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester typically involves the esterification of hexanoic acid with 2-((1,1-dimethylethyl)dioxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol.
Reduction: 2-((1,1-dimethylethyl)dioxy)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol, which can then exert their effects on biological systems. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the ethyl ester linkage.
Hexanoic acid, ethyl ester: Similar ester functionality but different substituent groups.
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester: Contains a peroxo group instead of the ethyl ester linkage.
Uniqueness
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester is unique due to its specific ester linkage and the presence of both tert-butyl and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
62695-55-0 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-tert-butylperoxyethyl hexanoate |
InChI |
InChI=1S/C12H24O4/c1-5-6-7-8-11(13)14-9-10-15-16-12(2,3)4/h5-10H2,1-4H3 |
InChI Key |
RVTCOWUIPRZEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


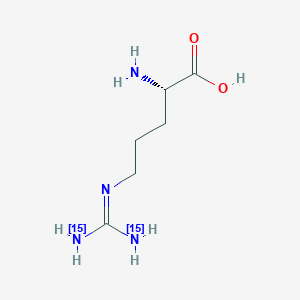


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
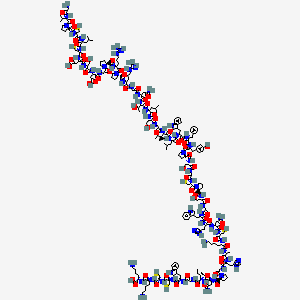
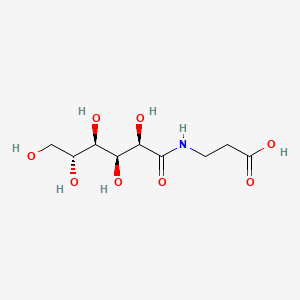
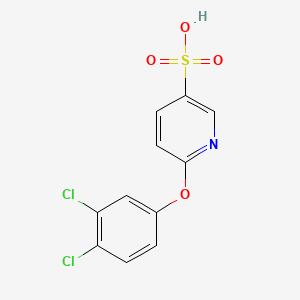
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
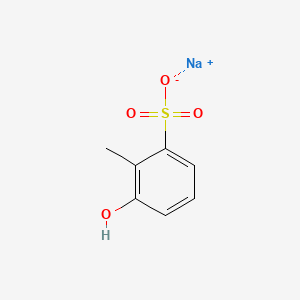

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
